TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl
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Overview
Description
TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl is a complex chemical compound that incorporates tert-butyldimethylsilyl (TBDMS) and dimethyltryptamine (DMT) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butyldimethylsilyl (TBDMS) group is often introduced to protect hydroxyl groups during the synthesis process . The reaction conditions usually involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. Techniques such as high-throughput purification and sample preparation are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protective group for hydroxyl functionalities.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability and protection to reactive sites, while the DMT moiety can interact with serotonin receptors in the brain, influencing neuronal activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
TBDMS-protected nucleosides: These compounds also feature TBDMS groups for protection and are used in similar applications.
DMT derivatives: Compounds containing the DMT moiety are studied for their psychoactive properties and potential therapeutic uses.
Uniqueness
TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl is unique due to its combination of TBDMS and DMT groups, providing both stability and bioactivity. This dual functionality makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C37H45N5O5Si |
---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30-,31+,32+/m0/s1 |
InChI Key |
BLILIIKIHHYPLG-DCMFLLSESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Origin of Product |
United States |
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